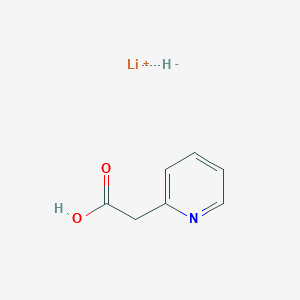

2-(Pyridin-2-yl)aceticacidlithiumhydride

Description

2-(Pyridin-2-yl)acetic acid lithium hydride is a lithium salt derivative of 2-(pyridin-2-yl)acetic acid, a compound characterized by a pyridine ring substituted at the 2-position with an acetic acid group. The lithium hydride form enhances its stability and reactivity, making it valuable in organometallic synthesis and as a reducing agent.

Properties

Molecular Formula |

C7H8LiNO2 |

|---|---|

Molecular Weight |

145.1 g/mol |

IUPAC Name |

lithium;hydride;2-pyridin-2-ylacetic acid |

InChI |

InChI=1S/C7H7NO2.Li.H/c9-7(10)5-6-3-1-2-4-8-6;;/h1-4H,5H2,(H,9,10);;/q;+1;-1 |

InChI Key |

VDLMUZHEMUJQFB-UHFFFAOYSA-N |

Canonical SMILES |

[H-].[Li+].C1=CC=NC(=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Pyridin-2-yl)aceticacidlithiumhydride involves several steps. One common method is the reaction of pyridin-2-ylacetic acid with lithium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

2-(Pyridin-2-yl)aceticacidlithiumhydride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Pyridin-2-yl)aceticacidlithiumhydride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)aceticacidlithiumhydride involves its interaction with molecular targets and pathways. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, including enzyme activity and signal transduction . The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions and other chemical transformations.

Comparison with Similar Compounds

Key Observations :

- Substitution Position : Pyridin-2-yl derivatives exhibit distinct electronic effects compared to pyridin-3-yl analogs due to the nitrogen's proximity to the acetic acid group, influencing acidity and coordination chemistry .

- Lithium Hydride Modification: The LiH salt likely enhances reducing capacity and solubility in non-aqueous media compared to protonated or hydrochloride forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.